3-Piperidineacetic acid
Overview
Description
3-Piperidineacetic acid is an organic compound with the molecular formula C7H13NO2 . It is a white crystalline solid with a specific odor . This compound is primarily used as an intermediate in organic synthesis . It can be used in the preparation of various chemical products such as drugs, fragrances, and coatings .
Synthesis Analysis
The synthesis of this compound typically involves the reaction of piperidine with bromoacetic acid . First, piperidine reacts with an alkali solution to form the corresponding salt, which then reacts with bromoacetic acid to yield the target product . A recent scientific literature also discusses intramolecular and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered piperidine ring attached to an acetic acid moiety . The InChI string for this compound is InChI=1S/C7H13NO2/c9-7(10)4-6-2-1-3-8-5-6/h6,8H,1-5H2,(H,9,10) . The compound has a molecular weight of 143.18 g/mol .
Chemical Reactions Analysis
Piperidine derivatives, including this compound, are involved in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 143.18 g/mol, an XLogP3-AA of -2.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 143.094628657 g/mol . The topological polar surface area is 49.3 Ų .
Scientific Research Applications
Memory Formation : Intraperitoneal injections of 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine significantly enhance long-term potentiation in rats' hippocampus, indicating its role in memory formation (Stäubli et al., 1994).
Anticonvulsant Activity : N-(4,4-diphenyl-3-butenyl)-3-piperidinecarboxylic acid (2b), a derivative, is a more potent and selective inhibitor of GABA uptake than its parent amino acid, suggesting potential anticonvulsant activity in rodents after oral or intraperitoneal administration (Ali et al., 1985).
Pharmaceuticals and Biotechnology : The crystal structure of 1-piperidinium acid perchlorate reveals a complex molecular network with hydrogen bonds and internal vibrations, suggesting applications in pharmaceuticals and biotechnology (Dega-Szafran et al., 2002).
Organic Synthesis : The N-H replacement by N-CH3 group in 1-piperidineacetic acid complexes with mineral acids significantly alters their FTIR and NMR spectra, indicating potential use in organic synthesis (Dega-Szafran et al., 2003).
Neuroprotective Effects : Curcumin combined with piperine significantly enhances its protective effect against 3-NP-induced neurotoxicity in rats, potentially acting as a neurotransmitters modulation mechanism (Singh, Jamwal, & Kumar, 2015).
Synthesis of Benzo-[a] quinolizidine : Higher and/or bulkier N-substituents tend to decrease the rate of cis-trans isomerization of the 5-ethyl-2-oxo-4-piperidineacetic acid system, which is useful for the synthesis of benzo-[a] quinolizidine (Fujii et al., 1985).
Anti-inflammatory Agent : DTCM-glutarimide, a novel piperidine compound, inhibits macrophage activation and graft rejection in mice, making it a potential anti-inflammatory agent (Takeiri et al., 2011).
Mechanism of Action
Target of Action
3-Piperidineacetic acid, also known as 2-(Piperidin-3-yl)acetic acid, is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . These effects suggest that this compound may interact with various targets in the body, leading to different physiological changes.
Biochemical Pathways
Piperidine derivatives are known to regulate multiple signaling molecules and pathways . This suggests that this compound may also influence various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Piperidine derivatives are known to have various pharmacological applications , suggesting that they have suitable ADME properties for therapeutic use.
Result of Action
Given the wide range of biological activities exhibited by piperidine derivatives , it can be inferred that this compound may have various molecular and cellular effects.
Safety and Hazards
Future Directions
Piperidines, including 3-Piperidineacetic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Properties
IUPAC Name |
2-piperidin-3-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)4-6-2-1-3-8-5-6/h6,8H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXRHAACRPUBIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300759 | |
Record name | 3-Piperidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74494-52-3 | |
Record name | 3-Piperidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74494-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidineacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074494523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Piperidineacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Piperidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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